molecular formula C17H20N6O B4677303 4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4677303
M. Wt: 324.4 g/mol
InChI Key: QMIWXMHUVFBEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as MPQP and has been studied extensively for its biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of MPQP is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. The compound has been shown to interact with a variety of targets, including DNA topoisomerases, protein kinases, and G protein-coupled receptors. The exact mechanism of action of MPQP is still under investigation, and further studies are needed to fully elucidate its mode of action.
Biochemical and Physiological Effects:
MPQP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy. MPQP has also been shown to exhibit antiviral and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, MPQP has been shown to modulate the activity of key enzymes and receptors in the body, making it a promising lead compound for drug discovery.

Advantages and Limitations for Lab Experiments

The advantages of using MPQP in lab experiments include its high purity and yield, making it suitable for further studies. The compound has also been shown to exhibit a wide range of biological activities, making it a promising lead compound for drug discovery. However, the limitations of using MPQP in lab experiments include its potential toxicity and the need for further studies to fully elucidate its mechanism of action.

Future Directions

There are several future directions for the study of MPQP. Further studies are needed to fully elucidate the mechanism of action of the compound and its potential applications in the field of medicinal chemistry. Additionally, studies are needed to investigate the toxicity and pharmacokinetics of MPQP in vivo, as well as its potential interactions with other drugs. Finally, further studies are needed to optimize the synthesis of MPQP and to develop new analogs with improved biological activities and pharmacological properties.
In conclusion, 4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone is a promising lead compound for drug discovery. The compound exhibits a wide range of biological activities and has been shown to interact with a variety of targets in the body. Further studies are needed to fully elucidate the mechanism of action of MPQP and its potential applications in the field of medicinal chemistry.

Scientific Research Applications

MPQP has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. MPQP has also been shown to interact with a variety of biological targets, including receptors and enzymes, making it a promising lead compound for drug discovery.

properties

IUPAC Name

4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-15-13(4-2-5-14(15)24)21-17(20-12)23-10-8-22(9-11-23)16-18-6-3-7-19-16/h3,6-7H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIWXMHUVFBEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone
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4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

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